6-Methyl-thio-guanosine
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Overview
Description
6-Methyl-thio-guanosine is a thiopurine derivative, structurally related to guanosine. Thiopurines, including this compound, have been widely studied for their therapeutic potential, particularly in the treatment of certain cancers and immunological disorders
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-thio-guanosine typically involves the protection of guanosine’s hydroxyl groups, followed by the introduction of a thio group at the 6-position. One common method starts with the protection of the three hydroxyl groups as tert-butyldimethylsilyl (TBS) ethers. The Lawesson reagent is then used to transform the 6-oxo group into a 6-thio group, yielding the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar protection and transformation steps as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-thio-guanosine undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thio group.
Substitution: The thio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound.
Scientific Research Applications
6-Methyl-thio-guanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: It has shown promise in the treatment of certain cancers and inflammatory diseases
Industry: Its unique properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methyl-thio-guanosine involves its incorporation into cellular nucleic acids. Once inside the cell, it is converted into its active triphosphate form, which can be incorporated into DNA and RNA. This incorporation disrupts normal nucleic acid function, leading to cell death. The compound also inhibits key enzymes involved in nucleic acid metabolism, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: Another thiopurine derivative used in the treatment of leukemia.
Azathioprine: A prodrug that is converted into 6-Mercaptopurine in the body.
6-Thioguanine: Similar in structure and function to 6-Methyl-thio-guanosine, used in cancer treatment.
Uniqueness
This compound is unique due to its specific chemical structure, which allows for distinct interactions with cellular components. Its methyl-thio group provides unique reactivity compared to other thiopurines, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
4914-73-2 |
---|---|
Molecular Formula |
C11H15N5O4S |
Molecular Weight |
313.34 g/mol |
IUPAC Name |
2-(2-amino-6-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4S/c1-21-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15) |
InChI Key |
SQLCLIXUUBBOOP-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |
Canonical SMILES |
CSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |
4914-73-2 | |
Origin of Product |
United States |
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